molecular formula C9H7Cl2N3 B1453789 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine CAS No. 1248056-07-6

2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine

Cat. No.: B1453789
CAS No.: 1248056-07-6
M. Wt: 228.07 g/mol
InChI Key: OWNOPWZQDVXQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of chlorine atoms and the pyrazole moiety contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with 4-chloro-1H-pyrazole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(1H-pyrazol-1-yl)pyridine
  • 2-chloro-5-(4-chloro-1H-pyrazol-1-yl)pyridine
  • 4-chloro-3-(1H-pyrazol-1-yl)pyridine

Uniqueness

2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine is unique due to the presence of both chlorine atoms and the pyrazole moiety, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-4-[(4-chloropyrazol-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-8-4-13-14(6-8)5-7-1-2-12-9(11)3-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNOPWZQDVXQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN2C=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine
Reactant of Route 2
Reactant of Route 2
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine
Reactant of Route 3
Reactant of Route 3
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine
Reactant of Route 4
Reactant of Route 4
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine
Reactant of Route 5
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine
Reactant of Route 6
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.